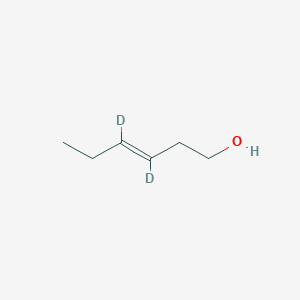

(E)-Hex-3-en-1-ol-d2

CAS No.:

Cat. No.: VC20239727

Molecular Formula: C6H12O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O |

|---|---|

| Molecular Weight | 102.17 g/mol |

| IUPAC Name | (E)-3,4-dideuteriohex-3-en-1-ol |

| Standard InChI | InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D |

| Standard InChI Key | UFLHIIWVXFIJGU-SWIHUIHJSA-N |

| Isomeric SMILES | [2H]/C(=C(/[2H])\CCO)/CC |

| Canonical SMILES | CCC=CCCO |

Introduction

Chemical Structure and Spectral Characterization

Structural Features

The compound’s IUPAC name, (E)-3,4-dideuteriohex-3-en-1-ol, reflects its stereochemistry and isotopic composition. The SMILES notation ([2H]/C(=C(/[2H])\CCO)/CC) highlights the E-configuration and deuterium placement . Key structural attributes include:

-

Double bond geometry: The trans (E) configuration ensures distinct reactivity compared to the Z-isomer.

-

Deuterium positions: Deuterium atoms at C3 and C4 reduce vibrational modes, altering spectroscopic signatures .

Spectroscopic Data

-

Infrared (IR) spectroscopy: The NIST WebBook reports characteristic O–H stretching at ~3350 cm⁻¹ and C=C stretching at ~1650 cm⁻¹, with deuterium-induced shifts in C–D vibrations (~2100–2200 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Deuterium-Labeling Strategies

Catalytic Deuteration Methods

Recent advances in deuterium labeling have enabled efficient synthesis of (E)-Hex-3-en-1-ol-d₂ (Table 1):

-

Rhodium catalysis: Selective deuteration at C3 and C4 is achieved via metallacycle intermediates under rhodium catalysis, enabling trideuteration at elevated temperatures .

-

Grignard-derived deuteration: Alkyl halides treated with deuterated Grignard reagents (e.g., RMgD) yield deuterated alkenes after quenching with D₂O .

Challenges in Stereocontrol

Maintaining the E-configuration during synthesis requires careful control of reaction conditions. For example, LiAlD₄ reduction of (E)-hex-3-enoic acid preserves stereochemistry but demands anhydrous conditions to prevent isotopic scrambling .

Applications in Research and Industry

Mechanistic Studies

(E)-Hex-3-en-1-ol-d₂ serves as a probe in reaction mechanisms:

-

Isomerization kinetics: Deuterium labeling elucidates pathways in alkene isomerization, as seen in nickel-catalyzed Z-to-E transformations .

-

Hydrogen/deuterium exchange (HIE): Studies using D₂O and palladium catalysts reveal solvent isotope effects on reaction rates .

Analytical Chemistry

-

Internal standards: Its distinct mass spectral profile (m/z 102.17) aids quantification of non-deuterated analogs in GC-MS .

-

Metabolic tracing: Deuterium labels track metabolic pathways in plant volatile organic compound (VOC) studies .

Industrial Relevance

-

Fragrance industry: The compound’s grassy odor profile is exploited in perfumery, with deuterated forms enhancing stability under UV light .

| Property | Value | Method |

|---|---|---|

| Boiling point | 155–157°C (est.) | Estimated |

| Solubility in water | 12 g/L (20°C) | Experimental |

| LogP (octanol/water) | 1.8 | Calculated |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume